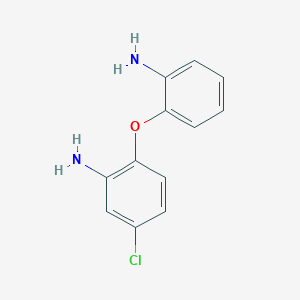
2-(2-Aminophenoxy)-5-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenoxy)-5-chloroaniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, featuring both amino and phenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminophenoxy)-5-chloroaniline typically involves the reaction of 2-chloro-5-nitroaniline with 2-aminophenol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process involves the following steps:
Nitration: 2-chloroaniline is nitrated to form 2-chloro-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a nickel-based catalyst.
Coupling: The resulting 2-chloro-5-aminoaniline is then coupled with 2-aminophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminophenoxy)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a nickel catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenoxy)-5-chloroaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Aminophenoxy)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Shares the aminophenoxy functional group but lacks the chloro substitution.
5-Chloro-2-nitroaniline: Contains the chloro and nitro groups but lacks the aminophenoxy group.
2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-Aminophenoxy)-5-chloroaniline is unique due to the presence of both the aminophenoxy and chloro functional groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
918306-27-1 |
|---|---|
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-(2-aminophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2 |
InChI-Schlüssel |
VBFWXDZLUPVMIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


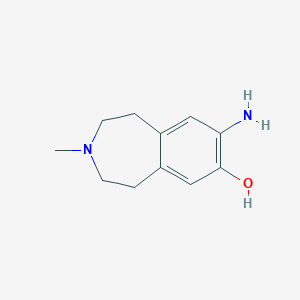
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
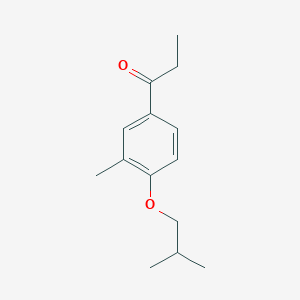
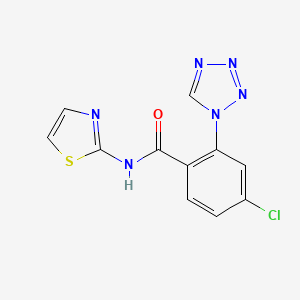
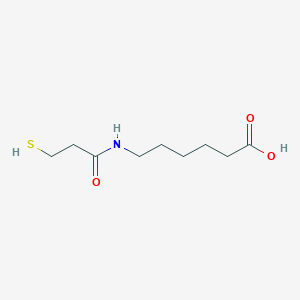


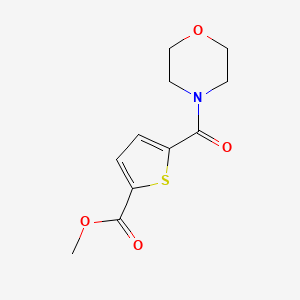
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
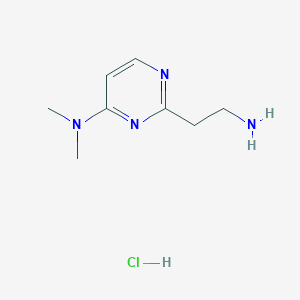
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
